4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, attached to a pyrimidine core. The compound’s unique structure makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with guanidine derivatives under acidic or basic conditions to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-(3,4-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Uniqueness
4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is unique due to the specific substitution pattern on its aromatic rings. This structural feature can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both methoxy and methyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-7-15(13(2)9-12)17-11-16(22-20(21)23-17)14-6-8-18(24-3)19(10-14)25-4/h5-11H,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOYVKUAOPBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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